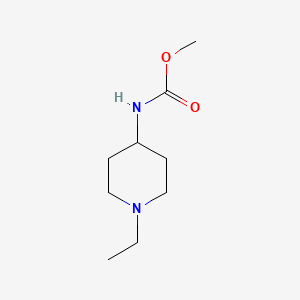

methyl (1-ethyl-4-piperidinyl)carbamate

Description

Methyl (1-ethyl-4-piperidinyl)carbamate is a carbamate derivative featuring a piperidine ring substituted with an ethyl group at the 1-position and a methyl carbamate moiety at the 4-position. Piperidine-based carbamates are often explored for their bioactivity, particularly in central nervous system (CNS) targeting, due to the piperidine ring’s role in mimicking natural alkaloids .

Properties

IUPAC Name |

methyl N-(1-ethylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-3-11-6-4-8(5-7-11)10-9(12)13-2/h8H,3-7H2,1-2H3,(H,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSMVAVXCLLIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry and Drug Design

Methyl (1-ethyl-4-piperidinyl)carbamate is part of a broader class of carbamates that have been extensively studied for their roles as drug candidates. The carbamate functional group is a crucial structural motif in many approved drugs, enhancing their pharmacokinetic properties and biological activities .

1.1. Enzyme Inhibition

Carbamates like this compound are known to act as reversible inhibitors of various enzymes, particularly serine hydrolases. These enzymes are involved in critical biological processes, including neurotransmitter degradation and lipid metabolism. Research indicates that modifications to the piperidine ring can significantly affect the inhibitory potency against specific targets such as monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) .

Table 1: Summary of Enzyme Inhibition Studies

| Compound | Target Enzyme | IC50 Value (nM) | Selectivity |

|---|---|---|---|

| This compound | MAGL | 31 | High |

| Piperidine carbamates | FAAH | >100 | Moderate to Low |

Neuropharmacology

The compound has shown promise in neuropharmacological applications, particularly in modulating endocannabinoid levels in the brain. Studies have demonstrated that piperidine derivatives can elevate brain endocannabinoid levels, which may have implications for treating conditions like anxiety and depression .

Toxicology and Safety Assessments

Toxicological evaluations are crucial for understanding the safety profile of this compound. Various studies have assessed its toxicity in animal models, revealing that while some carbamate derivatives exhibit toxic effects at high doses, this compound has shown a favorable safety profile with no significant adverse effects reported at therapeutic doses .

4.1. Case Study: Anticancer Activity

Research has indicated that certain piperidine derivatives exhibit anticancer properties through mechanisms involving apoptosis induction and cytotoxicity against tumor cells. For instance, one study highlighted a piperidine-based compound that demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics .

4.2. Case Study: Cholinesterase Inhibition

Carbamate derivatives have also been explored for their potential as cholinesterase inhibitors in the treatment of Alzheimer's disease. This compound has been investigated for its ability to inhibit acetylcholinesterase activity, contributing to increased acetylcholine levels in the brain, which is beneficial for cognitive function .

Comparison with Similar Compounds

Ethyl Carbamate (EC) and Vinyl Carbamate (VC)

Key Differences in Carcinogenicity and Mutagenicity:

- Potency: Vinyl carbamate (VC) is 10–50 times more carcinogenic than ethyl carbamate (EC) in rodent models. VC induces higher incidences of liver carcinomas, neurofibrosarcomas, and lung adenomas in mice and rats .

Structural Contrast :

- EC (CH₃CH₂-O-CO-NH₂) and VC (CH₂=CH-O-CO-NH₂) lack the piperidine moiety present in methyl (1-ethyl-4-piperidinyl)carbamate. This structural difference likely alters their pharmacokinetics and tissue specificity.

Fentanyl Methyl Carbamate

Structural and Functional Insights :

- Fentanyl methyl carbamate (methyl (1-phenethylpiperidin-4-yl)(phenyl)carbamate) shares the piperidinyl carbamate backbone but includes a phenethyl group and phenyl substituent .

- Application: Unlike EC/VC (carcinogens) or agricultural carbamates (e.g., carbendazim), fentanyl derivatives are opioids, indicating that piperidinyl carbamates can exhibit diverse bioactivities depending on substituents .

Methyl (3-Hydroxyphenyl)-carbamate

Agricultural Carbamates (e.g., Carbendazim, Benomyl)

Environmental Impact :

- Carbendazim, a methyl benzimidazole carbamate, is a persistent aquatic contaminant with high toxicity to aquatic life .

- Unlike this compound, these fungicides lack the piperidine ring but share the carbamate functional group, which is critical for their antifungal activity.

Mechanistic and Metabolic Considerations

- Metabolic Activation: EC and VC require enzymatic conversion to electrophilic intermediates (e.g., vinyl carbamate epoxide) for carcinogenicity . Piperidinyl carbamates may undergo distinct metabolic pathways due to steric and electronic effects of the piperidine ring.

- Structure-Activity Relationship (SAR) : The piperidine moiety in this compound could enhance blood-brain barrier penetration compared to simpler carbamates like EC, aligning with fentanyl derivatives’ CNS activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing methyl (1-ethyl-4-piperidinyl)carbamate with high purity?

Methodological Answer:

The synthesis typically involves coupling carbamic acid derivatives with 1-ethyl-4-piperidinol. A common route uses dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dimethylformamide (DMF) at 0–5°C to form the ester bond . Post-reaction, impurities are removed via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, eluent: chloroform/methanol 9:1). Yield optimization (70–85%) requires strict temperature control and inert atmospheres to prevent hydrolysis .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Key signals include the piperidine ring protons (δ 1.2–2.8 ppm, multiplet) and the carbamate carbonyl carbon (δ ~155 ppm) .

- IR Spectroscopy : A strong C=O stretch at ~1700 cm⁻¹ confirms the carbamate group .

- Mass Spectrometry (MS) : The molecular ion peak ([M+H]⁺) should match the theoretical molecular weight (e.g., 186.2 g/mol) with fragmentation patterns consistent with the piperidine and ethyl groups .

Advanced: How do steric and electronic factors influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

The ethyl group at the 1-position introduces steric hindrance, reducing accessibility to the piperidine nitrogen. Electronic effects from the carbamate’s electron-withdrawing nature decrease nucleophilicity at the adjacent carbon. To enhance reactivity:

- Use polar aprotic solvents (e.g., acetonitrile) to stabilize transition states.

- Introduce Lewis acids (e.g., ZnCl₂) to activate the carbonyl group for nucleophilic attack .

Computational modeling (DFT) can predict reactive sites by analyzing electrostatic potential maps .

Advanced: What strategies can resolve discrepancies in biological activity data between in vitro and in vivo studies of this compound?

Methodological Answer:

- Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes to identify rapid degradation in vivo .

- Dosage Adjustments : Account for bioavailability differences by calibrating in vivo doses using AUC (Area Under Curve) metrics from plasma concentration-time curves.

- Metabolite Screening : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .

Advanced: How can researchers validate the purity of this compound batches for sensitive assays?

Methodological Answer:

- HPLC Analysis : Use a C18 column (mobile phase: 60:40 acetonitrile/water, 0.1% TFA) with UV detection at 210 nm. Acceptable purity: ≥98% .

- Karl Fischer Titration : Quantify residual water (<0.5% w/w) to prevent hydrolysis during storage.

- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .

Table 1: Precision of Analytical Techniques for Carbamate Characterization

| Technique | Parameter | RSD (%) | Reference |

|---|---|---|---|

| GC-MS | Intra-day precision | 0.45 | |

| HPLC | Inter-day precision | 8.76 | |

| NMR | Signal reproducibility | <1.0 |

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

Store at -20°C under inert gas (argon) in amber vials to prevent photodegradation. For short-term use (≤6 months), desiccate at 4°C with silica gel. Monitor stability via periodic HPLC checks .

Advanced: How can computational tools predict the interaction of this compound with acetylcholinesterase?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on the catalytic triad (Ser200, His440, Glu327).

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (AMBER force field) to assess hydrogen bonding and hydrophobic interactions .

- QSAR Models : Compare with piperidine carbamate analogs to predict IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.